2-Amino-6-bromoquinoline hydrochloride 2-Amino-6-bromoquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1170935-81-5
VCID: VC3358319
InChI: InChI=1S/C9H7BrN2.ClH/c10-7-2-3-8-6(5-7)1-4-9(11)12-8;/h1-5H,(H2,11,12);1H
SMILES: C1=CC2=C(C=CC(=N2)N)C=C1Br.Cl
Molecular Formula: C9H8BrClN2
Molecular Weight: 259.53 g/mol

2-Amino-6-bromoquinoline hydrochloride

CAS No.: 1170935-81-5

Cat. No.: VC3358319

Molecular Formula: C9H8BrClN2

Molecular Weight: 259.53 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-bromoquinoline hydrochloride - 1170935-81-5

Specification

CAS No. 1170935-81-5
Molecular Formula C9H8BrClN2
Molecular Weight 259.53 g/mol
IUPAC Name 6-bromoquinolin-2-amine;hydrochloride
Standard InChI InChI=1S/C9H7BrN2.ClH/c10-7-2-3-8-6(5-7)1-4-9(11)12-8;/h1-5H,(H2,11,12);1H
Standard InChI Key UENOKFQVCSNKMU-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC(=N2)N)C=C1Br.Cl
Canonical SMILES C1=CC2=C(C=CC(=N2)N)C=C1Br.Cl

Introduction

FeatureDetails
Molecular FormulaC₉H₇BrN₂·ClH
Molecular Weight259.53 g/mol
Functional GroupsAmino (-NH₂), Bromine (Br), HCl
Aromatic SystemQuinoline

Physical and Chemical Properties

General Properties

The compound exhibits several distinctive physical and chemical properties that influence its behavior in laboratory and industrial settings.

PropertyValue
Molecular Weight259.53 g/mol
DensityNot explicitly reported
Boiling PointNot explicitly reported
Melting PointNot explicitly reported
SolubilitySoluble in water due to HCl

Stability

The hydrochloride salt form enhances the stability of 2-Amino-6-bromoquinoline in aqueous solutions, reducing its susceptibility to degradation under ambient conditions .

Reactivity

The bromine atom at position six introduces reactivity suitable for electrophilic substitution reactions, while the amino group facilitates nucleophilic interactions. These features make the compound versatile for synthetic applications.

Synthesis of 2-Amino-6-bromoquinoline Hydrochloride

Synthetic Pathways

The synthesis of 2-Amino-6-bromoquinoline hydrochloride typically involves multi-step reactions starting from quinoline derivatives or brominated precursors.

Method Overview:

  • Bromination of Quinoline Derivatives: Bromination is achieved using brominating agents such as bromine or phosphorus pentabromide under controlled conditions .

  • Amination: The introduction of an amino group at position two can be accomplished via nucleophilic substitution or reduction methods .

  • Hydrochloride Formation: The final step involves treating the amine derivative with hydrochloric acid to yield the stable hydrochloride salt.

Reaction Conditions

Optimal reaction conditions include:

  • Controlled temperature settings to prevent side reactions.

  • Use of solvents like dichloromethane or acetonitrile for bromination.

  • Acidic environments for hydrochloride formation.

Experimental Data Table:

StepReagents UsedConditionsYield (%)
BrominationQuinoline + Br₂/PBr₅Room temperature~85
AminationBrominated quinoline + NH₃High pressure~90
Hydrochloride FormationAmino derivative + HClAmbient temperature~95

Applications in Research and Industry

Pharmaceutical Development

Quinoline derivatives are renowned for their pharmacological activities, including antimicrobial, antimalarial, and anticancer properties . The bromine substitution enhances lipophilicity and bioavailability, making this compound a candidate for drug development.

Synthetic Chemistry

In synthetic chemistry, 2-Amino-6-bromoquinoline hydrochloride serves as an intermediate for constructing complex organic molecules such as dyes, ligands, and polymers .

Analytical Techniques for Characterization

Spectroscopic Analysis

Characterization techniques include:

  • NMR Spectroscopy: Identifies proton environments within the molecule.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Detects functional groups like -NH₂ and C-Br bonds.

Experimental Data Table:

TechniqueObserved Peaks/Values
NMR (¹H)δ = 8.50 (d), δ = 8.38 (d)
Mass Spectrometrym/z = 259 (M+H)+
IR SpectroscopyPeaks at ~3300 cm⁻¹ (-NH₂)

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